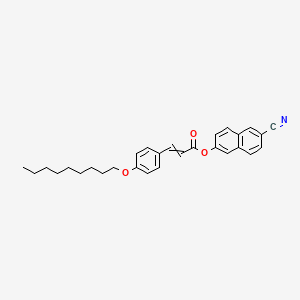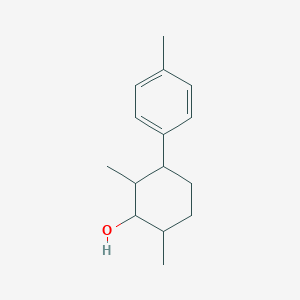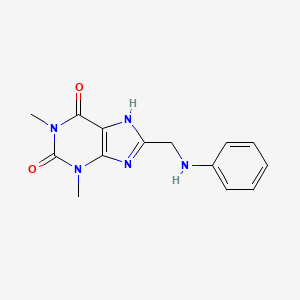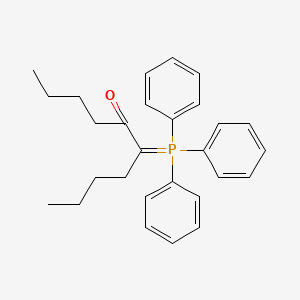
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one is a chemical compound known for its unique structure and properties It features a triphenylphosphoranylidene group attached to a decanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one typically involves the reaction of triphenylphosphine with a suitable precursor, such as a decanone derivative. The reaction conditions often include the use of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one can undergo various chemical reactions, including:
Oxidation: The phosphoranylidene group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the decanone backbone can be reduced to form alcohols.
Substitution: The triphenylphosphoranylidene group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Various substituted phosphoranylidene derivatives.
科学的研究の応用
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one involves its ability to act as a nucleophile due to the presence of the phosphoranylidene group. This allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve interactions with electrophiles and other reactive species.
類似化合物との比較
Similar Compounds
- (Triphenylphosphoranylidene)acetaldehyde
- Methyl (triphenylphosphoranylidene)acetate
- (Triphenylphosphoranylidene)acetone
Uniqueness
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and applications. The presence of the decanone backbone provides additional functional groups that can participate in various chemical reactions, making it a versatile compound in organic synthesis and material science.
特性
CAS番号 |
84393-96-4 |
|---|---|
分子式 |
C28H33OP |
分子量 |
416.5 g/mol |
IUPAC名 |
6-(triphenyl-λ5-phosphanylidene)decan-5-one |
InChI |
InChI=1S/C28H33OP/c1-3-5-22-27(29)28(23-6-4-2)30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,3-6,22-23H2,1-2H3 |
InChIキー |
AMEMTSGLIPCDGR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
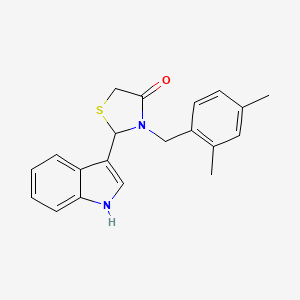
![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)
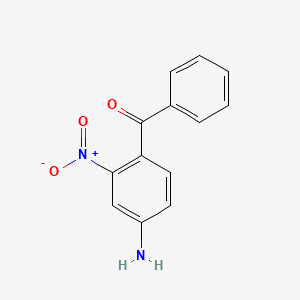
![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)
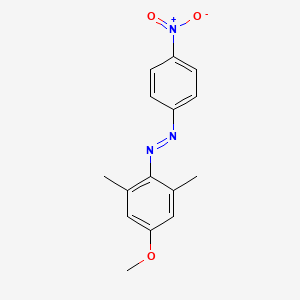
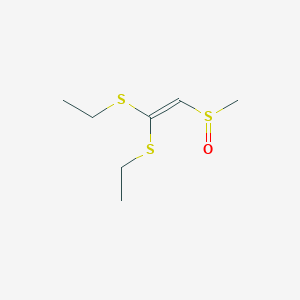

![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)

![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)
